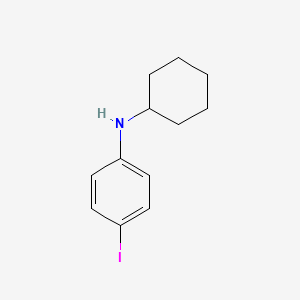

N-cyclohexyl-4-iodoaniline

Overview

Description

N-cyclohexyl-4-iodoaniline is a compound that contains 31 bonds in total, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aromatic) . It consists of 30 atoms: 16 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 1 Iodine atom .

Synthesis Analysis

The synthesis of anilines like this compound involves various reactions such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . The hydrogenation of 1-iodo-4-nitrobenzene serves as a model reaction to assess the catalytic performance of prepared catalysts .Molecular Structure Analysis

This compound has a complex molecular structure with multiple bonds, rotatable bonds, aromatic bonds, and a secondary amine . It contains a total of 30 atoms, including Hydrogen, Carbon, Nitrogen, and Iodine .Chemical Reactions Analysis

The chemical reactions of this compound involve various processes such as palladium-catalyzed amination of aryl halides . The hydrogenation of 1-iodo-4-nitrobenzene is a model reaction used to assess the catalytic performance of prepared catalysts .Physical and Chemical Properties Analysis

This compound shares similar physical and chemical properties with open-chain secondary halides . It contains a total of 31 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aromatic) .Scientific Research Applications

Aromatization Reactions

N-cyclohexyl-4-iodoaniline and related compounds have been studied in aromatization reactions. Hegde, Kassim, and Kennedy (2001) explored the regioselective iodination and aromatization of 2-cyclohexenones and corresponding N-alkyl-1,3-cyclohexadien-1-amines, yielding N-alkyl-2-iodoanilines upon reaction with iodine and sodium alkoxide (Hegde, Kassim, & Kennedy, 2001).

Synthesis of Iodoindoles

Yue, Yao, and Larock (2006) demonstrated the synthesis of 3-iodoindoles by coupling terminal acetylenes with N,N-dialkyl-o-iodoanilines using a Pd/Cu catalyst, followed by electrophilic cyclization (Yue, Yao, & Larock, 2006).

Photochemistry of Haloanilines

Freccero, Fagnoni, and Albini (2003) investigated the photochemistry of 4-haloanilines, including 4-iodoanilines, in different solvents. They characterized the reactions proceeding from the triplet state and analyzed homolytic and heterolytic fragmentation paths (Freccero, Fagnoni, & Albini, 2003).

Synthesis of Antitumor Compounds

McCarroll et al. (2007) researched the synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, which involved the interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with arylsulfonyl chlorides (McCarroll et al., 2007).

Palladium-Catalyzed Cyclocarbonylation

Larksarp and Alper (2000) explored the palladium-catalyzed cyclocarbonylation of o-iodoanilines with heterocumulenes to produce 4(3H)-quinazolinone derivatives (Larksarp & Alper, 2000).

Nickel-Catalyzed Cyclization

Korivi and Cheng (2006) developed an efficient nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones, resulting in quinoline derivatives (Korivi & Cheng, 2006).

Mechanism of Action

Mode of Action

It can be speculated that the iodine atom in the compound might be involved in halogen bonding, a type of non-covalent interaction . This could influence the compound’s interaction with its targets, potentially leading to changes in the target’s function or structure.

Biochemical Pathways

Given its structure, it might be involved in reactions that occur at the benzylic position, which are important for synthesis problems .

Pharmacokinetics

The presence of the iodine atom might influence its pharmacokinetic properties, as iodine is a heavy atom that can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution .

Action Environment

The action, efficacy, and stability of N-cyclohexyl-4-iodoaniline can be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s ionization state, which can influence its interactions with targets. Additionally, the presence of other molecules or ions in the environment can also affect the compound’s action .

Safety and Hazards

Properties

IUPAC Name |

N-cyclohexyl-4-iodoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEFYUXRLVWOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3076064.png)

![5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3076082.png)

![[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B3076156.png)